3-クロロベンザミジン

概要

説明

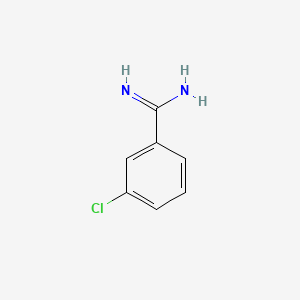

3-Chloro-benzamidine, also known as 3-Chlorobenzimidamide, is a compound with the molecular formula C7H7ClN2 . It has a molecular weight of 154.60 g/mol . The compound is used for research and development purposes .

Molecular Structure Analysis

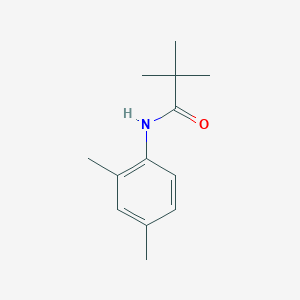

The molecular structure of 3-Chloro-benzamidine consists of a benzene ring fused with an imidazole ring . The InChI string of the compound is InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) . The Canonical SMILES of the compound is C1=CC(=CC(=C1)Cl)C(=N)N .

Physical And Chemical Properties Analysis

3-Chloro-benzamidine has a molecular weight of 154.60 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 154.0297759 g/mol . The Topological Polar Surface Area of the compound is 49.9 Ų . The Heavy Atom Count of the compound is 10 .

科学的研究の応用

抗酸化活性

Tumosienėらによって合成されたベンザミジン誘導体などのベンザミジン誘導体は、有意な抗酸化活性を示すことが示されています。 これは、酸化ストレス関連疾患の理解と潜在的な治療法の開発のための科学研究において非常に重要です .

抗真菌活性

1,2,3-トリアゾール部分を含むベンザミジン誘導体は、キュウリモザイク病菌やボトリチス・シネレアなどの病原体に対するそのin vitroおよびin vivo殺菌活性を合成および試験されており、農業研究および作物病害の管理に重要です .

抗がん特性

研究により、A549(肺がん)、MDA-MB-231(乳がん)、PC3(前立腺がん)などの癌細胞株に対する生物活性におけるベンゾイミダゾール構造の置換基の影響が明らかになりました。 これは、ベンザミジン誘導体の癌治療研究における可能性を強調しています .

Safety and Hazards

When handling 3-Chloro-benzamidine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured . All sources of ignition should be removed .

将来の方向性

The synthesis of benzimidazole derivatives, including 3-Chloro-benzamidine, is a flourishing area of research . Future directions include the development of more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids . There is also interest in the potential therapeutic applications of benzimidazole derivatives .

作用機序

Target of Action

3-Chloro-benzamidine is a derivative of benzamidine . Benzamidine is known to target several proteins such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These proteins play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .

Mode of Action

Benzimidazole derivatives, which are structurally similar to benzamidine, are known to interact with biopolymers in living systems due to their structural similarity with naturally occurring nucleotides . This interaction can result in various biological activities .

Biochemical Pathways

Benzimidazole derivatives have been shown to influence a variety of enzymes and protein receptors, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have been shown to exhibit a wide range of biological properties, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .

Action Environment

The action, efficacy, and stability of 3-Chloro-benzamidine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity .

特性

IUPAC Name |

3-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURAKWQBMZORLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276828 | |

| Record name | 3-chloro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-62-8 | |

| Record name | 3-chloro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

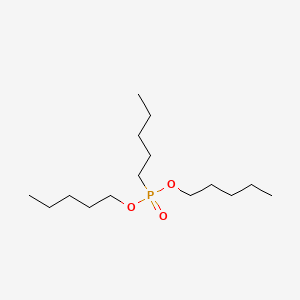

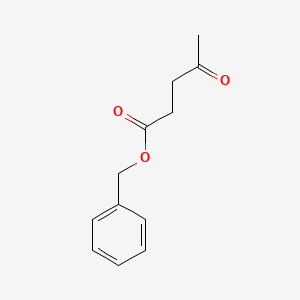

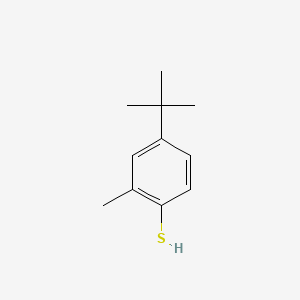

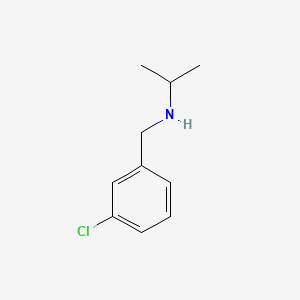

Synthesis routes and methods

Procedure details

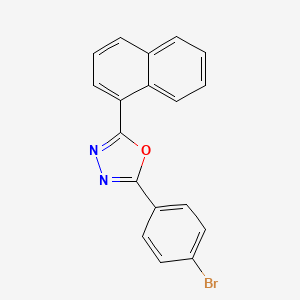

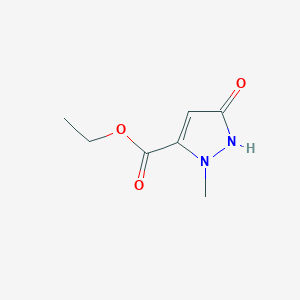

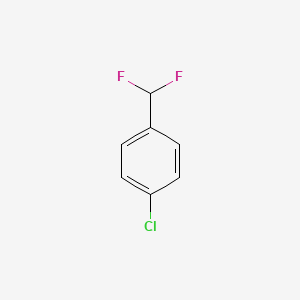

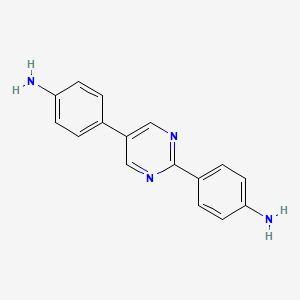

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)

![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)